6-methyl-1H-quinazoline-2,4-dithione
Description
6-Methyl-1H-quinazoline-2,4-dithione is a heterocyclic compound featuring a quinazoline core (a fused benzene and pyrimidine ring) substituted with a methyl group at position 6 and thione (-S) groups at positions 2 and 4. Quinazoline derivatives are known for their pharmacological activities, including anticancer, antimicrobial, and antiviral properties . The presence of thione groups instead of oxo (-O) groups enhances sulfur-mediated reactivity, such as nucleophilic substitution or metal coordination, which distinguishes it from oxygenated analogs like 6-methyl-1H-quinazoline-2,4-dione .
Properties
CAS No. |
14727-25-4 |
|---|---|
Molecular Formula |
C9H8N2S2 |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
6-methyl-1H-quinazoline-2,4-dithione |
InChI |
InChI=1S/C9H8N2S2/c1-5-2-3-7-6(4-5)8(12)11-9(13)10-7/h2-4H,1H3,(H2,10,11,12,13) |
InChI Key |
IZECDIYLLINNAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=S)NC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1H-quinazoline-2,4-dithione typically involves the reaction of 2-aminobenzoic acid with phenyl isothiocyanate, followed by thiation with phosphorus pentasulfide in boiling anhydrous pyridine . This method yields the desired compound in good yield. Another approach involves the use of triethylamine and DMF as solvents, with the reaction being completed at room temperature within four hours .
Industrial Production Methods
Industrial production methods for 6-methyl-1H-quinazoline-2,4-dithione are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production, with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-methyl-1H-quinazoline-2,4-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can yield different quinazoline derivatives with altered pharmacological properties.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include chlorosulfonic acid for oxidation, hydrazine for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired product yield and purity.
Major Products Formed
The major products formed from these reactions include quinazoline-2,4-dione derivatives, which have shown significant biological activities, including antimicrobial and anticancer properties .
Scientific Research Applications
6-methyl-1H-quinazoline-2,4-dithione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-methyl-1H-quinazoline-2,4-dithione involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives have been shown to inhibit bacterial gyrase and DNA topoisomerase IV, which are essential enzymes for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth, making the compound an effective antimicrobial agent.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural features and applications of 6-methyl-1H-quinazoline-2,4-dithione and related compounds:
Physical and Spectroscopic Data
While direct data for 6-methyl-1H-quinazoline-2,4-dithione is unavailable, related compounds provide benchmarks:
- Melting Points : Dihydroquinazoline derivatives (e.g., 6h, 6i, 6j) exhibit melting points between 179–216°C . Triazine dithiones like VBATDT are typically liquid or low-melting solids due to flexible alkyl chains .
- NMR Signatures : Thione groups in triazine dithiones show distinct ¹H NMR shifts for -NH and -CH₂ groups (δ 3.5–4.5 ppm) , whereas quinazoline dithiones may display aromatic proton shifts near δ 7.0–8.5 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
